![molecular formula C7H15NO B2825880 2-(1-Methoxycyclobutyl)ethan-1-amine CAS No. 1557736-44-3](/img/structure/B2825880.png)
2-(1-Methoxycyclobutyl)ethan-1-amine
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Description
“2-(1-Methoxycyclobutyl)ethan-1-amine” is a chemical compound with the CAS Number: 1595919-41-7 . It has a molecular weight of 129.2 and is typically stored at 4 degrees Celsius . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for “2-(1-Methoxycyclobutyl)ethan-1-amine” is 1S/C7H15NO/c1-6(8)7(9-2)4-3-5-7/h6H,3-5,8H2,1-2H3 . This code represents the compound’s molecular structure, indicating that it contains 7 carbon atoms, 15 hydrogen atoms, and 1 nitrogen and oxygen atom each.Physical And Chemical Properties Analysis
“2-(1-Methoxycyclobutyl)ethan-1-amine” is a liquid at room temperature . It has a molecular weight of 129.2 . The compound is typically stored at 4 degrees Celsius .Safety and Hazards
The safety information available indicates that “2-(1-Methoxycyclobutyl)ethan-1-amine” is potentially dangerous. The compound has been assigned the GHS (Globally Harmonized System) pictograms GHS02, GHS05, and GHS07 . The hazard statements associated with the compound are H226, H314, and H335 . These codes indicate that the compound is flammable, can cause severe skin burns and eye damage, and may cause respiratory irritation .
properties
IUPAC Name |
2-(1-methoxycyclobutyl)ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-9-7(5-6-8)3-2-4-7/h2-6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKWJFCGWXPPRHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCC1)CCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Methoxycyclobutyl)ethan-1-amine |
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